molecular formula C5H6O2 B3272101 3-Oxabicyclo[3.1.0]hexan-2-one CAS No. 5617-63-0

3-Oxabicyclo[3.1.0]hexan-2-one

Cat. No.: B3272101
CAS No.: 5617-63-0
M. Wt: 98.1 g/mol
InChI Key: PNEPXIIVGHYESL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxabicyclo[3.1.0]hexan-2-one, also known as 1,2-cyclopropanedicarboxylic anhydride, is a bicyclic organic compound with the molecular formula C5H6O2. It is characterized by a three-membered ring fused to a five-membered ring containing an oxygen atom. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Oxabicyclo[3.1.0]hexan-2-one can be synthesized through several methods. One common approach involves the intramolecular cyclization of suitable precursors. For example, the reaction of Meldrum’s acid with ®-epichlorohydrin in the presence of sodium ethoxide in ethanol can yield this compound . Another method includes the use of dirhodium(II) catalysts to facilitate the cyclopropanation of appropriate substrates .

Industrial Production Methods

Industrial production of this compound typically involves scalable processes that ensure high yield and purity. These methods often utilize organocatalyzed desymmetrization reactions, which are compatible with standard industrial conditions .

Chemical Reactions Analysis

Types of Reactions

3-Oxabicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically produces carboxylic acids, while reduction yields alcohols .

Scientific Research Applications

3-Oxabicyclo[3.1.0]hexan-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 3-Oxabicyclo[3.1.0]hexan-2-one exerts its effects involves the formation of stable carbocations during nucleophilic substitution reactions. These carbocations facilitate the reaction by stabilizing the transition state, leading to the formation of the desired products .

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxabicyclo[3.2.0]heptane-2,4-dione
  • 7-Oxabicyclo[4.1.0]heptan-2-one
  • Cyclopropane-1,2-dicarboxylic anhydride

Uniqueness

3-Oxabicyclo[3.1.0]hexan-2-one is unique due to its specific ring structure, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it particularly valuable in specialized chemical syntheses and industrial applications .

Properties

IUPAC Name

3-oxabicyclo[3.1.0]hexan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c6-5-4-1-3(4)2-7-5/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEPXIIVGHYESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(=O)OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxabicyclo[3.1.0]hexan-2-one
Reactant of Route 2
3-Oxabicyclo[3.1.0]hexan-2-one
Reactant of Route 3
3-Oxabicyclo[3.1.0]hexan-2-one
Reactant of Route 4
3-Oxabicyclo[3.1.0]hexan-2-one
Reactant of Route 5
3-Oxabicyclo[3.1.0]hexan-2-one
Reactant of Route 6
3-Oxabicyclo[3.1.0]hexan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.